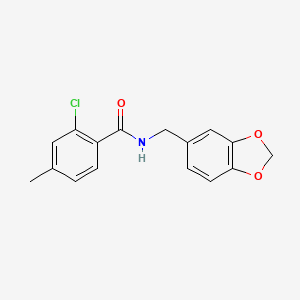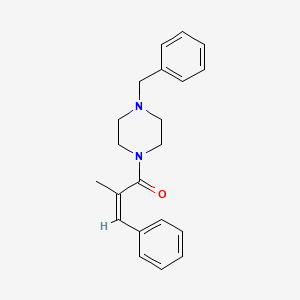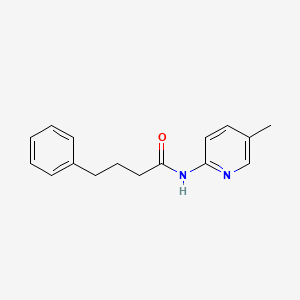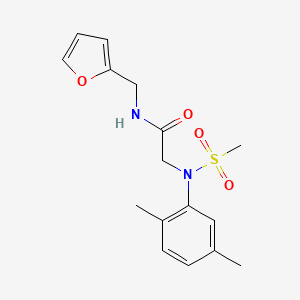![molecular formula C13H14N2O3S B5805872 N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-methyl-3-furamide](/img/structure/B5805872.png)
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-methyl-3-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-methyl-3-furamide, also known as TAK-915, is a novel drug candidate that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. TAK-915 is a highly selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme, which is known to play a critical role in the regulation of intracellular signaling pathways in the brain.
作用机制
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-methyl-3-furamide is a highly selective inhibitor of the PDE2A enzyme, which is known to regulate intracellular signaling pathways in the brain. By inhibiting PDE2A, this compound increases the levels of cyclic nucleotides, which are critical signaling molecules in the brain that play a key role in the regulation of synaptic plasticity, memory, and learning. This mechanism of action suggests that this compound has the potential to enhance cognitive function in individuals with cognitive disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. In animal studies, this compound has been shown to increase the levels of cyclic nucleotides in the brain, enhance synaptic plasticity, and improve cognitive function and memory. This compound has also been shown to reduce the negative symptoms of schizophrenia and enhance the efficacy of antipsychotic drugs.
实验室实验的优点和局限性
One of the main advantages of N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-methyl-3-furamide for lab experiments is its high selectivity for the PDE2A enzyme. This selectivity allows for more precise targeting of the enzyme, which can improve the accuracy of the results obtained in lab experiments. However, one of the limitations of this compound for lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the research and development of N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-methyl-3-furamide. One potential direction is the exploration of its efficacy in clinical trials for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another potential direction is the investigation of its potential for the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action in the brain.
合成方法
The synthesis method of N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-methyl-3-furamide involves a series of chemical reactions that result in the formation of the final compound. The process starts with the preparation of 2-bromo-5-methylthiophene-3-carboxylic acid, which is then reacted with methylamine to form the corresponding amide. This intermediate is then reacted with 2-methyl-3-furoic acid chloride to yield the final product, this compound. The overall yield of the synthesis method is around 30%.
科学研究应用
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-methyl-3-furamide has been extensively studied in preclinical models of cognitive disorders, including Alzheimer's disease and schizophrenia. In animal models, this compound has been shown to improve cognitive function and memory, reduce the negative symptoms of schizophrenia, and enhance the efficacy of antipsychotic drugs. These findings suggest that this compound has the potential to be a novel therapeutic agent for the treatment of cognitive disorders.
属性
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-6-8(3)19-13(10(6)11(14)16)15-12(17)9-4-5-18-7(9)2/h4-5H,1-3H3,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDOUMYNWZEHOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(OC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5805805.png)
![1-acetyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5805806.png)
![2-(2,4-dichlorophenyl)-N'-[(3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5805810.png)
![1-[(2,6-dichlorophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5805817.png)
![N-(2-ethoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5805818.png)

![2-cyano-3-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B5805843.png)
![4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide](/img/structure/B5805850.png)
![2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5805851.png)



![3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5805887.png)
![2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5805900.png)